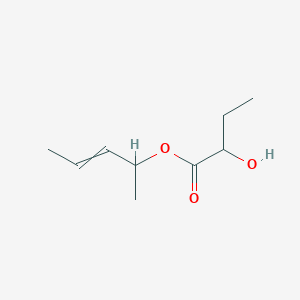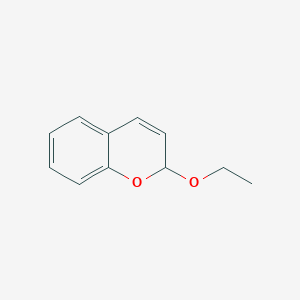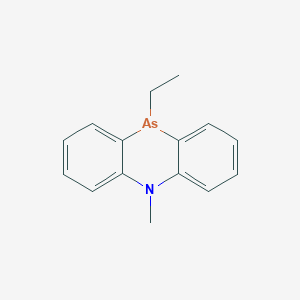
10-Ethyl-5-methylphenarsazinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Ethyl-5-methylphenarsazinine is an organoarsenic compound characterized by the presence of an ethyl group and a methyl group attached to a phenarsazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-5-methylphenarsazinine typically involves the reaction of phenarsazine with ethyl and methyl substituents under controlled conditions. One common method involves the use of triethyl orthoformate and glacial acetic acid in a reflux setup . The reaction is carried out in a three-necked flask equipped with a reflux condenser, a gas-inlet tube, a thermometer, and a magnetic stirrer. The mixture is heated to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
10-Ethyl-5-methylphenarsazinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenarsazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of arsenic oxides.
Reduction: Formation of reduced arsenic species.
Substitution: Formation of halogenated phenarsazine derivatives.
Wissenschaftliche Forschungsanwendungen
10-Ethyl-5-methylphenarsazinine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 10-Ethyl-5-methylphenarsazinine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular processes. It may also interact with DNA, leading to changes in gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenarsazine: The parent compound without ethyl and methyl substituents.
10-Ethylphenarsazine: Similar structure but lacks the methyl group.
5-Methylphenarsazine: Similar structure but lacks the ethyl group.
Uniqueness
10-Ethyl-5-methylphenarsazinine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with molecular targets compared to its analogs.
Eigenschaften
CAS-Nummer |
112746-50-6 |
|---|---|
Molekularformel |
C15H16AsN |
Molekulargewicht |
285.22 g/mol |
IUPAC-Name |
10-ethyl-5-methylphenarsazinine |
InChI |
InChI=1S/C15H16AsN/c1-3-16-12-8-4-6-10-14(12)17(2)15-11-7-5-9-13(15)16/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
BNEALSCUDBJPFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC[As]1C2=CC=CC=C2N(C3=CC=CC=C31)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


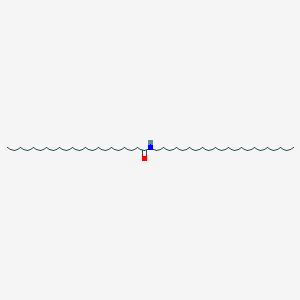
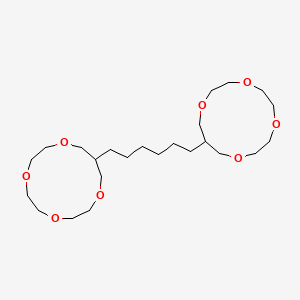

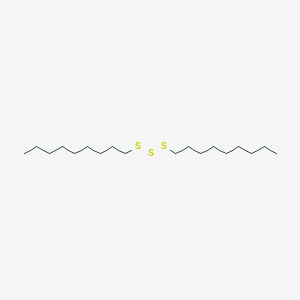
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)

![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)

